molecular formula C8H7ClO2 B124259 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 57744-68-0

6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No. B124259
CAS RN: 57744-68-0
M. Wt: 170.59 g/mol
InChI Key: IAMGLKFTCUZWQO-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that is part of the benzo[b][1,4]dioxine family . It is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine, which is a key structural unit in numerous pharmaceuticals .


Synthesis Analysis

The synthesis of 2,3-dihydrobenzo[b][1,4]dioxine derivatives has been reported in several studies . For instance, one study described the synthesis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one . Another study reported the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives .


Molecular Structure Analysis

The molecular structure of 2,3-dihydrobenzo[b][1,4]dioxine derivatives has been analyzed in several studies . For example, one study reported the crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one .


Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydrobenzo[b][1,4]dioxine derivatives have been studied . For instance, one study reported the synthesis of (S)-(6-chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydrobenzo[b][1,4]dioxine derivatives have been reported . For example, (S)-(6-chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has a molecular weight of 200.62, and it is a white to yellow solid at room temperature .

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Synthesis and Antimicrobial Activity : A study reported the synthesis of tri-fluorinated chalcones from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one, demonstrating significant antimicrobial activity. The research highlighted the computational investigation of molecular structures and their antimicrobial screening against various bacteria and fungi (Shinde, Adole, & Jagdale, 2021).

Enzyme Inhibition and Biological Evaluation

  • Pharmacological Evaluation of Sulfonamides Derivatives : Another study focused on the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives. These compounds showed moderate activity against butyrylcholinesterase and acetylcholinesterase enzymes, and good activity against lipoxygenase, highlighting their potential in pharmacology (Irshad, 2018).

Chemical Synthesis and Structural Analysis

  • Synthesis of Chemical Compounds : Studies have also explored the chemical synthesis of various compounds derived from 2,3-dihydrobenzo[b][1,4]dioxine. These include the synthesis of eltoprazine, a psychoactive drug, and various other complex molecules with potential applications in different scientific fields (Yan-fei, 2009).

Biogenetic Studies

  • Investigations into Biogenetic Pathways : Research in the field of biogenetics has explored compounds like Chloropestolides, derived from the plant endophytic fungus Pestalotiopsis fici, which feature a 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine structure. These studies provide insights into biosynthetic pathways involving Diels-Alder reaction cascades (Liu et al., 2013).

Molecular Docking and Inhibition Studies

  • Molecular Docking for Enzyme Inhibition : Research has been conducted on compounds like N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, assessing their potential for inhibiting enzymes like sPLA2. This involves structural studies, molecular docking, and evaluation of anti-inflammatory activity (Hema et al., 2020).

Photochemical Applications

  • Photophysicochemical Properties for Photodynamic Therapy : A study synthesized complexes containing 6-(tert-butyl)-2,3-dihydrobenzo[b][1,4]dioxine for use as photosensitizers in photodynamic therapy, showing high singlet oxygen quantum yields. This indicates potential applications in medical treatments and photochemistry (Zeki et al., 2021).

properties

IUPAC Name

6-chloro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMGLKFTCUZWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442996
Record name 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine

CAS RN

57744-68-0
Record name 6-Chloro-2,3-dihydro-1,4-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57744-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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